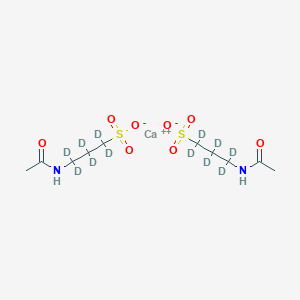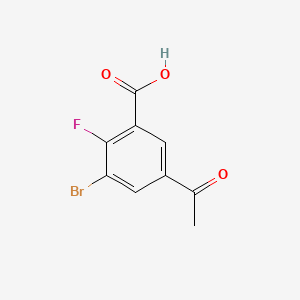
5-Acetyl-3-bromo-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-bromo-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring acetyl, bromo, and fluoro substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-fluorobenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo substituent at the 3-position.
Acetylation: The resulting 3-bromo-2-fluorobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) to introduce the acetyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and fluoro) on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo substituent is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzoic acids or benzyl alcohols.
Oxidation: Conversion to 5-acetyl-3-bromo-2-fluorobenzoic acid derivatives with carboxylic acid groups.
Reduction: Formation of 5-hydroxy-3-bromo-2-fluorobenzoic acid.
科学的研究の応用
Chemistry
In organic synthesis, 5-Acetyl-3-bromo-2-fluorobenzoic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its role in drug design and development, aiming to create new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability and reactivity.
作用機序
The mechanism of action of 5-Acetyl-3-bromo-2-fluorobenzoic acid and its derivatives involves interactions with various molecular targets. The electron-withdrawing groups (bromo and fluoro) influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluorobenzoic acid:
2-Bromo-5-fluorobenzoic acid: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
5-Acetyl-3-bromo-2-fluorobenzoic acid stands out due to the presence of both electron-withdrawing (bromo and fluoro) and electron-donating (acetyl) groups on the aromatic ring. This unique combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C9H6BrFO3 |
|---|---|
分子量 |
261.04 g/mol |
IUPAC名 |
5-acetyl-3-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3H,1H3,(H,13,14) |
InChIキー |
SUZNWEDGHCNDCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
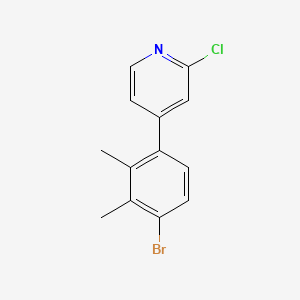

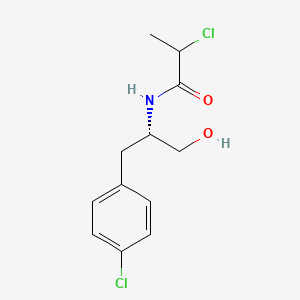
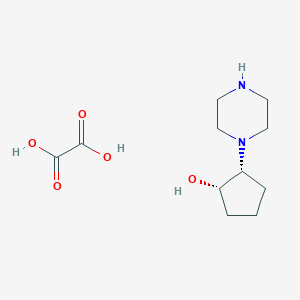
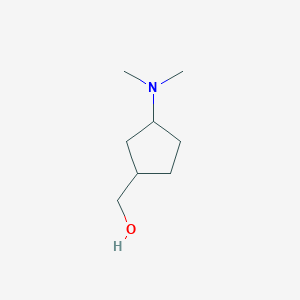
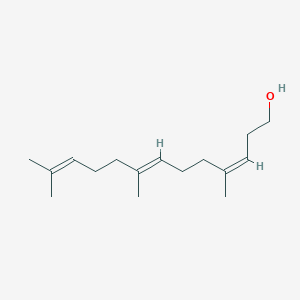
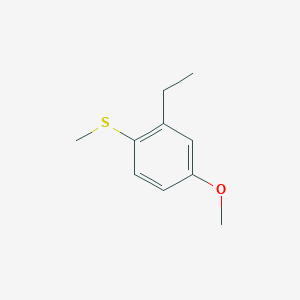
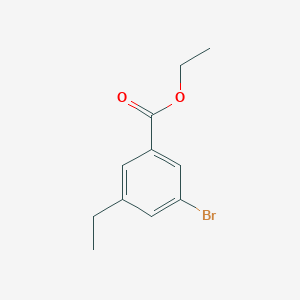
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
